molecular formula C12H16N2 B2916774 Spiro[3-azaindoline-2,1'-cyclohexane] CAS No. 3190-03-2

Spiro[3-azaindoline-2,1'-cyclohexane]

Cat. No. B2916774
Key on ui cas rn: 3190-03-2
M. Wt: 188.274
InChI Key: YWEQCYWQCBWFMN-UHFFFAOYSA-N
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Patent
US05135839

Procedure details

In a procedure similar to that described by H. Suschitszky in Croatica Chemica Acta, 59, 57-77 (1986), o-phenylenediamine (108 g, 1.0 mol) was dissolved in 1 liter hot water on a steam bath. With vigorous stirring and heating, cyclohexanone (98 g, 1.0 mol) was added in a rapid stream. After 5 minutes a brown gum formed; after 15 minutes a solid resulted. Stirring was continued for a total of 35 minutes. The slurry was cooled in an ice bath and then filtered to yield 112 g (59.5%) 1,3-dihydrobenzimidazole-2-spirocyclohexane. To a stirred solution of this compound (50 g, 0.266 mol) in 1 liter dichloromethane chloride was added, in several portions, 100 g MnO2. The resulting slurry was stirred vigorously for 30 minutes and filtered. The solids were washed with dichloromethane and the filtrate evaporated to obtain an oil. The oil was dissolved in 200 ml, ligroin, and the solution cooled to -10° C. The resulting solid was filtered to yield 46 g (93%) 2H-benzimidazole-2-spirocyclohexane. A solution of 2-chloroethyl methyl sulfide (19.8 g, 0.20 mol) and thiourea (15.2 g, 0.20 mol) in 50 ml absolute alcohol was refluxed for 6 hours. To this was added a solution of KOH (22.4 g, 0.40 mol) in 100 ml methanol, and the resulting slurry refluxed for 45 minutes. After cooling to 30°, 37.2 g (0.20 mol) of freshly prepared 2H-benzimidazole-2-spirocyclohexane was added in portions. The mixture was stirred at room temperature for 10 minutes and then at reflux for 2 minutes. After cooling, the mixture was evaporated to a thick slurry; 100 ml dichloromethane was added and the mixture evaporated. This was repeated and the residue treated with 100 ml water and 200 ml dichloromethane. The organic layer was separated, washed with water, dried over MgSO4, filtered and evaporated. The residue was chromatographed through silica gel using an increasingly polar mixture of dichloromethane and acetonitrile. Product fractions were combined and evaporated to give 7.0 g 5'-(2-methylthioethylthio)-1',2'-phenylenediamine. A stirred solution of the phenylenediamine (5.0 g, 0.027 mol) in 50 ml acetic acid was treated with sodium nitrite (2.6 g, 0.037 mol), in 5 ml water, over 30 seconds at room temperature. The mixture was stirred for 15 minutes and then evaporated. The residue was treated with 50 ml water and 50 ml dichloromethane. The organic layer was dried over MgSO4, filtered, and evaporated. Solid was chromatographed through silica gel using an increasingly polar mixture of dichloromethane chloride and acetone. The isolated product was recrystallized from ethyl acetate to yield 3.2 g (62%) 6'-(2-methyl-thioethylthio)benzotriazole, I-139.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]1(=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[C:9]12([NH:8][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=3[NH:7]1)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
With vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
After 5 minutes a brown gum formed
Duration
5 min
CUSTOM
Type
CUSTOM
Details
after 15 minutes a solid resulted
Duration
15 min
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
was continued for a total of 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C12(CCCCC1)NC1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 59.5%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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